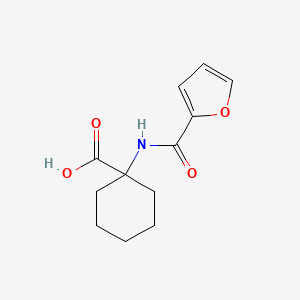
1-(Furan-2-carboxamido)cyclohexanecarboxylic acid
Cat. No. B8783382
M. Wt: 237.25 g/mol
InChI Key: VRWUFITYIPKVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08957205B2
Procedure details


71.6 g (0.5 mol) of 1-aminocyclohexanecarboxylic acid was added to 250 ml of an aqueous solution of 20 g (0.5 mol) of sodium hydroxide, and the mixture was stirred at 80° C. for 2 hours. The mixed solution was cooled with ice-water, and 71.8 g (0.2 mol) of 2-furancarbonyl chloride and 100 ml of an aqueous solution of 24 g (0.6 mol) of sodium hydroxide were simultaneously added thereto over approximately 1 hour. The temperature of the reaction solution was slowly returned to room temperature and the solution was stirred overnight. After 80 ml of ethyl acetate was added to the reaction solution and the solution was stirred for 1 hour, the insolubles were removed by filtration. The aqueous layer was separately collected and 49 ml of concentrated hydrochloric acid was added thereto under ice-cooling. The precipitated crystal was collected by filtration and dried under reduced pressure to obtain 112.6 g (95%) of the title compound.

[Compound]
Name
aqueous solution
Quantity
250 mL
Type
reactant
Reaction Step One


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step Two



Name
Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[OH-].[Na+].[O:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](Cl)=[O:19]>C(OCC)(=O)C>[O:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18]([NH:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1)=[O:19] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
71.6 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1(CCCCC1)C(=O)O
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
71.8 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)C(=O)Cl
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 80° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were simultaneously added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
over approximately 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was slowly returned to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred overnight
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insolubles were removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separately collected
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
49 ml of concentrated hydrochloric acid was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under ice-cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystal was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=CC=C1)C(=O)NC1(CCCCC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 112.6 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 237.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
